molecular formula C3H6O2S2 B3054375 2-(Methyldisulfanyl)acetic acid CAS No. 60033-23-0

2-(Methyldisulfanyl)acetic acid

Cat. No.: B3054375
CAS No.: 60033-23-0
M. Wt: 138.21 g/mol
InChI Key: RAMAFUFQWPVITF-UHFFFAOYSA-N
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Description

2-(Methyldisulfanyl)acetic acid is an organic compound with the molecular formula C₃H₆O₂S₂ and a molecular weight of 138.21 g/mol It is characterized by the presence of a methyldisulfanyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methyldisulfanyl)acetic acid typically involves the reaction of methyl disulfide with chloroacetic acid under basic conditions. The reaction proceeds as follows:

    Reactants: Methyl disulfide and chloroacetic acid.

    Conditions: Basic conditions, often using sodium hydroxide or potassium hydroxide as the base.

    Procedure: The chloroacetic acid is first deprotonated by the base to form the corresponding carboxylate anion. This anion then undergoes nucleophilic substitution with methyl disulfide to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Methyldisulfanyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The carboxylic acid group can undergo esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation involves amines and coupling agents like carbodiimides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Esters and amides.

Scientific Research Applications

2-(Methyldisulfanyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Methyldisulfanyl)acetic acid involves its interaction with biological molecules through its disulfide bond. This bond can undergo redox reactions, leading to the formation of reactive sulfur species that can modulate biological pathways. The compound’s effects are mediated through its interaction with thiol-containing proteins and enzymes, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

2-(Methyldisulfanyl)acetic acid can be compared with other sulfur-containing acetic acid derivatives, such as:

    Thioacetic acid: Contains a thiol group instead of a disulfide bond.

    Methanesulfonic acid: Contains a sulfonic acid group instead of a disulfide bond.

    Cysteine: An amino acid with a thiol group.

Uniqueness

The presence of the methyldisulfanyl group in this compound imparts unique chemical reactivity, particularly in redox reactions. This makes it distinct from other sulfur-containing compounds and valuable in specific synthetic and biological applications.

Properties

IUPAC Name

2-(methyldisulfanyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2S2/c1-6-7-2-3(4)5/h2H2,1H3,(H,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMAFUFQWPVITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSSCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468845
Record name Acetic acid, (methyldithio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60033-23-0
Record name Acetic acid, (methyldithio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methyldisulfanyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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